Erucic anhydride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erucic anhydride is a chemical compound derived from erucic acid, a monounsaturated omega-9 fatty acid. Erucic acid is primarily found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard seeds . This compound is utilized in various industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Erucic anhydride can be synthesized through the dehydration of erucic acid. This process typically involves heating erucic acid in the presence of a dehydrating agent, such as acetic anhydride or phosphorus pentoxide, under controlled conditions . The reaction is carried out at elevated temperatures to facilitate the removal of water and the formation of the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale dehydration of erucic acid. The process is optimized to ensure high yield and purity of the final product. Industrial methods may include the use of continuous reactors and advanced separation techniques to isolate and purify this compound from the reaction mixture .

化学反应分析

Types of Reactions

Erucic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form erucic acid.

Esterification: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and a catalyst, such as sulfuric acid, at elevated temperatures.

Esterification: Involves the use of alcohols and an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

Aminolysis: Conducted with amines at elevated temperatures, often in the presence of a catalyst.

Major Products Formed

Hydrolysis: Erucic acid.

Esterification: Erucic acid esters.

Aminolysis: Erucic acid amides.

科学研究应用

Erucic anhydride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to produce various derivatives of erucic acid.

Biology: Studied for its potential biological activities and interactions with cellular components.

Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of metabolic disorders.

Industry: Utilized in the production of lubricants, plasticizers, and surfactants due to its hydrophobic properties

作用机制

The mechanism of action of erucic anhydride involves its interaction with various molecular targets and pathways. In biological systems, this compound can be hydrolyzed to erucic acid, which then exerts its effects through interactions with peroxisome proliferator-activated receptors and other cellular components . These interactions can modulate lipid metabolism, inflammation, and other physiological processes.

相似化合物的比较

Similar Compounds

Behenic anhydride: Derived from behenic acid, another long-chain fatty acid.

Oleic anhydride: Derived from oleic acid, a monounsaturated omega-9 fatty acid.

Linoleic anhydride: Derived from linoleic acid, a polyunsaturated omega-6 fatty acid.

Uniqueness of Erucic Anhydride

This compound is unique due to its long carbon chain and the presence of a double bond in the omega-9 position. This structure imparts specific chemical and physical properties, such as high hydrophobicity and lubricating ability, making it valuable in various industrial applications .

生物活性

Erucic anhydride, a derivative of erucic acid, has garnered attention for its biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and implications for health based on diverse research findings.

Overview of this compound

This compound is primarily derived from erucic acid, a monounsaturated fatty acid found in various plant oils, particularly from the seeds of the Brassicaceae family. Its chemical structure allows it to participate in various biochemical pathways, influencing lipid metabolism and cellular functions.

Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that erucic acid (EA), which is closely related to this compound, inhibited pro-inflammatory signaling pathways such as NF-κB and p38 MAPK. This inhibition led to reduced transcriptional activity of interferon-stimulated gene factor 3 (ISGF3) and decreased inflammatory responses in human lung adenocarcinoma cells .

Antioxidant Effects

In vivo studies have shown that dietary intake of erucic acid leads to increased antioxidant capacity in animal models. For instance, black soldier fly larvae fed diets enriched with EA exhibited enhanced antioxidant enzyme activities, suggesting a protective role against oxidative stress .

Toxicological Insights

Despite its potential benefits, this compound is associated with various toxicological concerns. High levels of dietary erucic acid have been linked to adverse cardiovascular effects, including myocardial lipidosis and thrombocytopenia in animal studies .

Cardiotoxicity

Research involving animal models has indicated that prolonged exposure to high doses of erucic acid can result in lipid accumulation in cardiac tissues. Histopathological examinations revealed significant myocardial lipidosis and alterations in cardiac function at doses exceeding 0.7 g/kg body weight per day .

Hepatotoxicity

In vitro studies have reported that erucic acid affects hepatocyte viability, with concentrations as low as 0.32 mM leading to cell enlargement and increased lactate dehydrogenase release, indicating cellular damage .

Case Studies

Several case studies illustrate the biological activity and potential risks associated with this compound:

- Case Study on Lorenzo's Oil : A study involving patients with adrenoleukodystrophy (ALD) receiving Lorenzo's oil (which contains erucic acid) showed a significant decrease in platelet counts over six months, suggesting hematological effects due to high dietary intake .

- Dietary Impact on Growth and Lipid Metabolism : In a controlled study on black soldier fly larvae, varying levels of dietary EA were associated with growth performance and lipid metabolism, highlighting the compound's role in modulating physiological processes .

Research Findings Summary Table

属性

CAS 编号 |

103213-60-1 |

|---|---|

分子式 |

C44H82O3 |

分子量 |

659.1 g/mol |

IUPAC 名称 |

docos-13-enoyl docos-13-enoate |

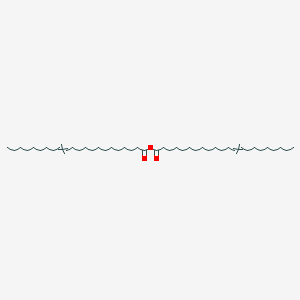

InChI |

InChI=1S/C44H82O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-42H2,1-2H3 |

InChI 键 |

LVWSCSGKAPKSBZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |

规范 SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。